Piperidin-4-yl(pyrrolidin-1-yl)methanone
Overview
Description
Generation of Piperidine Derivatives as Potential Substance P Antagonists
The study presented in paper focuses on the synthesis of 3-piperidine(methan)amines and their cyclic analogues, which are of interest due to their profiles as Substance P antagonists. The synthesis involves a series of reactions starting with 3,5-dichloro-2H-1,4-oxazin-2-ones and acetylenic dienophiles to yield pyridines. Subsequent catalytic hydrogenation and functional group transformations or substitutions with ring closure reactions lead to the formation of cis-substituted piperidines and a [3,4-c]pyrrolopiperidine.
Synthesis and Structural Analysis of a Novel Bioactive Heterocycle
Paper describes the synthesis of a novel heterocyclic compound with antiproliferative activity. The compound was synthesized from 3-(piperidin-4-yl)benzo[d]isoxazole and characterized using various spectroscopic techniques. X-ray diffraction studies confirmed that the compound crystallizes in the monoclinic crystal system. The molecular structure is stabilized by inter and intra-molecular hydrogen bonds, and Hirshfeld surface analysis was used to analyze the solid-state intermolecular interactions.
Characterization and Crystal Structure of Piperidin-4-yl-diphenyl-methanol Derivatives
The synthesis and characterization of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol and [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol are discussed in papers and . Both compounds were synthesized via condensation reactions and characterized by spectroscopic techniques. X-ray crystallography revealed that both compounds crystallize in the monoclinic space group and exhibit chair conformations of the piperidine ring. The structures are stabilized by hydrogen bonding and exhibit a distorted tetrahedral geometry around the sulfur atom.
Supramolecular Chemistry of Piperidine Derivatives
In paper , the co-crystal of isophthalic acid and a piperidine derivative is examined. The molecules form supramolecular chains and layers through hydrogen bonding, which are oriented parallel to the ac plane.
Synthesis and Characterization of Pyridine Derivatives
Paper reports the synthesis of a novel pyridine derivative using a three-component reaction. The compound was characterized by NMR, MS, and X-ray single crystal diffraction, confirming its structure.
Dipeptidyl Peptidase IV Inhibitors for Type 2 Diabetes
Papers and focus on the synthesis, evaluation, and pharmacokinetics of dipeptidyl peptidase IV inhibitors, which are potential treatments for type 2 diabetes. Compound PF-00734200 was identified as a potent and selective inhibitor with favorable pharmacokinetic properties. The metabolism and excretion of this compound were studied in rats, dogs, and humans, revealing that it is eliminated through both metabolism and renal clearance.
Structural and Theoretical Analysis of a Piperidin-4-yl Methanone Oxime
Paper presents the synthesis and characterization of a piperidin-4-yl methanone oxime derivative. The compound's structure was confirmed by X-ray diffraction, and it was found to have a chair conformation of the piperidine ring. The study includes Hirshfeld surface analysis, energy framework analysis, and theoretical calculations to support the experimental findings. Thermal properties were also investigated, showing stability within a specific temperature range.
Novel Synthesis Method for Piperidine Derivatives
Finally, paper proposes a new method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound of significant interest in medicinal chemistry. The method involves the catalytic hydrogenation of pyrrolylpyridine, which is prepared by the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran.
Scientific Research Applications
Diabetes Treatment Research
A significant application of a derivative of Piperidin-4-yl(pyrrolidin-1-yl)methanone is in diabetes treatment. The compound (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone, known as PF-00734200, has been identified as a potent and selective dipeptidyl peptidase IV inhibitor. It has high oral bioavailability and low plasma protein binding, making it a promising candidate for treating type 2 diabetes (Ammirati et al., 2009).
Pharmacokinetics Studies
Studies on the metabolism, excretion, and pharmacokinetics of PF-00734200 in rats, dogs, and humans revealed that the majority of the administered dose is excreted through urine in dogs and humans, and through feces in rats. The parent drug constituted a significant portion of the circulating radioactivity, indicating its stability. This research is crucial for understanding the drug's behavior in different species, which is essential for developing safe and effective diabetes treatments (Sharma et al., 2012).
Synthesis Research
The synthesis of various derivatives of this compound has been a significant focus in chemical research. For instance, the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride using piperidine-4-carboxylic acid and ethyl carbonochloridate has been reported. This synthesis process involves amidation, Friedel-crafts acylation, and hydration, yielding a reasonable overall yield of 62.4% (Zheng Rui, 2010).
Antimicrobial Activity
Some derivatives of this compound have been studied for their antimicrobial activity. For example, 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives demonstrated good antimicrobial activity against certain bacterial and fungal strains, indicating potential for further research in this area (Mallesha & Mohana, 2014).
Antiproliferative Activity
Research has also been conducted on the antiproliferative activity of this compound derivatives. A novel compound, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was synthesized and evaluated for its antiproliferative activity, indicating potential applications in cancer research (Prasad et al., 2018).
Anticancer Research
Further research into the anticancer effects associated with the piperidine framework led to the synthesis of several derivatives with potent antiproliferative activity against human leukemia cells. This research provides insights into the potential therapeutic applications of these compounds in cancer treatment (Vinaya et al., 2011).
properties
IUPAC Name |
piperidin-4-yl(pyrrolidin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10(12-7-1-2-8-12)9-3-5-11-6-4-9/h9,11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCRUYLUQJNZIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364074 | |
Record name | piperidin-4-yl(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35090-95-0 | |
Record name | piperidin-4-yl(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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